1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide
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Overview
Description
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide is a quaternary ammonium compound with the molecular formula C21H44INO2. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, which makes it effective in reducing surface tension and acting as an emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylhexadecanaminium iodide with ethyl iodide under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N,N-trimethylhexadecanaminium iodide in an appropriate solvent such as ethanol.
- Add ethyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (for chloride substitution) or sodium bromide (for bromide substitution) in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride or bromide.
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability and facilitate the delivery of drugs or genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with cell membranes, increasing permeability and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride
- 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide
- N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide
Uniqueness
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide is unique due to its specific ethoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. The presence of the ethoxy group can enhance its emulsifying properties and make it more effective in certain applications, such as drug delivery and industrial formulations.
Properties
CAS No. |
10606-37-8 |
---|---|
Molecular Formula |
C21H44INO2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C21H44NO2.HI/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UHIKVGUTZVZCBE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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